molecular formula C7H9N3O2 B1282384 (3-Methyl-4-nitrophenyl)hydrazine CAS No. 91527-90-1

(3-Methyl-4-nitrophenyl)hydrazine

Cat. No. B1282384
CAS RN: 91527-90-1
M. Wt: 167.17 g/mol
InChI Key: LJZQXGVKYRUBFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazine derivatives is a topic of interest due to their applications in the development of energetic materials and pharmaceuticals. For instance, 1,2-Bis(2,4,6-trinitrophenyl) hydrazine is synthesized through the condensation of picryl chloride with hydrazine hydrate, indicating that hydrazine can act as a nucleophile in condensation reactions with appropriate electrophiles . Similarly, reactions involving hydrazine and other nitrogen-containing nucleophiles can lead to the formation of various heterocyclic compounds, as seen in the synthesis of 3-(p-nitrophenyl)-1,4-dihydropyrido[2,1-c]-as-triazinium semiperchlorate .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be quite complex, with the potential for polymorphism as demonstrated by 1-(2-chloronicotinoyl)-2-(2-nitrophenyl)hydrazine, which crystallizes in three different polymorphic forms . The presence of multiple polymorphs indicates that slight changes in synthesis conditions can lead to significant differences in the molecular packing and overall crystal structure of these compounds.

Chemical Reactions Analysis

Hydrazine derivatives can participate in a variety of chemical reactions. For example, the reaction of hydrazine with nitrous acid leads to the formation of fluorescent derivatives, which suggests that hydrazine can be used to modify the chemical properties of other compounds to enhance their detection or alter their reactivity . This reactivity is also evident in the formation of complex heterocycles, as seen in the reaction of hydrazine with 5-methyl-2-(p-nitrophenyl)oxazolo[3,2-a]pyridinium perchlorate .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. For instance, the crystal structure of a new hydrazine derivative, (Z)-2-((E)-3-(4-nitrophenyl)-1-ferrocenylallylidene)hydrazine carbothioamide, was determined to belong to the monoclinic P21/n space group, which provides information about its molecular geometry and potential intermolecular interactions . The energetic properties of hydrazine derivatives, such as 1,2-Bis(2,4,6-trinitrophenyl) hydrazine, are also of interest, with studies indicating superior performance in comparison to other energetic materials .

Scientific Research Applications

Synthesis of Pyrazoles and Hydrazones

  • Synthesis Pathways : (3-Methyl-4-nitrophenyl)hydrazine is utilized in synthesizing 5-hydroxy-2-pyrazolines and hydrazones. These compounds are formed through the reaction of 1,3-dicarbonyl compounds containing strong electron-withdrawing substituents with hydrazine or its monosubstituted derivatives (Zelenin et al., 2002).

Antioxidant Activity

  • Antioxidant Properties : A study on p-nitrophenylhydrazone derivatives, synthesized using this compound, has shown significant antioxidant activities. These compounds were analyzed using various methods including IR, 1H- and 13C-NMR, and MS data (Yorur-Goreci et al., 2014).

Antineoplastic Agents

  • Cancer Research : Various N-2 substituted 1-methyl-1-(4-tolylsulfonyl)hydrazines, synthesized from derivatives of this compound, have been evaluated for antineoplastic activity against leukemia and melanoma, showing promising results (Hrubiec et al., 1986).

Antimicrobial and Antifungal Applications

  • Antimicrobial Properties : Compounds synthesized from this compound have been screened for antibacterial and antifungal activities, exhibiting effective properties in this domain (Gondhani et al., 2013).

Antihypertensive Activity

  • Blood Pressure Regulation : The reaction of this compound with various compounds has led to the synthesis of thiosemicarbazides, triazoles, and Schiff bases, which show significant antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).

Electro-optic Properties

  • Electro-Optic Research : Research on 1-formyl 2(4-nitrophenyl) hydrazine, a derivative of this compound, has uncovered its potential in electro-optic applications, demonstrating valuable properties such as refractive indices and optical absorption coefficients (Owen & White, 1977).

Safety and Hazards

“(3-Methyl-4-nitrophenyl)hydrazine” is classified as a flammable solid and is harmful if swallowed or in contact with skin . It can cause skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation and may cause respiratory irritation .

Relevant Papers

Several papers have been published on compounds similar to “this compound” and their synthesis, properties, and applications . These papers provide valuable insights into the potential uses and future directions of research on these compounds.

properties

IUPAC Name

(3-methyl-4-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-5-4-6(9-8)2-3-7(5)10(11)12/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZQXGVKYRUBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40523208
Record name (3-Methyl-4-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91527-90-1
Record name (3-Methyl-4-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40523208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5 g of hydrazine hydrate were slowly added dropwise to a solution of 15.9 g of 2-methyl-4-fluoronitrobenzene in 10 ml of N-methylpyrrolidone at room temperature, and the mixture was heated with stirring at 65° C. for 4 hours. The product was precipitated by adding 70 ml of water and was filtered off with suction and then recrystallized from isopropanol.
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10 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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